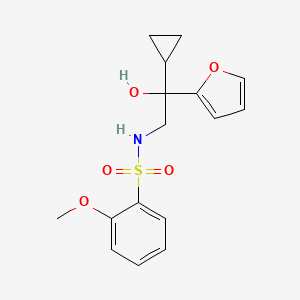

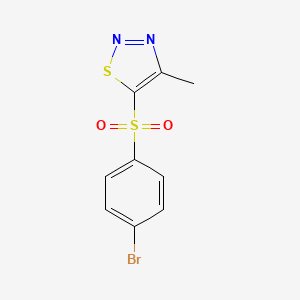

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

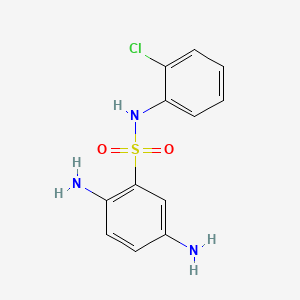

“4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of various functional groups and aromatic rings. The compound is likely to have a thiadiazole ring, which is a bioisostere of pyrimidine . This allows thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis

Thiadiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Wissenschaftliche Forschungsanwendungen

Metabolic Behavior and Degradation

Metabolic Fate in Various Organisms 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone and related compounds show diverse metabolic behaviors in different organisms. In plants, soil, and animals, these compounds undergo rapid degradation. For instance, the insecticide GS-13005 (a related compound) degrades quickly in plants, soil, and locusts, leading to a range of metabolites. The degradation involves hydrolysis and oxidation processes, with carbon dioxide being a major metabolite. This emphasizes the robustness of these compounds in diverse biological environments and their potential role in pest control strategies (Dupuis, Muecke, & Esser, 1971).

Pharmaceutical Applications

Anticonvulsant Activity Derivatives of this compound, such as 4-thiazolidinones with a sulfonamide group, have been synthesized and evaluated for their anticonvulsant properties. These compounds, tested against MES and scPTZ animal models, showed significant activity, indicating potential applications in the treatment of convulsive disorders (Siddiqui et al., 2010).

Diuretic Activity 1,3,4-Thiadiazole nucleus, an integral part of the chemical structure , has been studied for its diuretic activity. Various derivatives of 1,3,4-thiadiazoles have shown promising results in increasing urinary excretion of water and electrolytes, marking their potential in developing new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

5-HT(7) Receptor Selectivity N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the development of selective 5-HT7 receptor ligands. These compounds show promise in treating CNS disorders due to their selective antagonistic properties and the potential for polypharmacological approaches (Canale et al., 2016).

Wirkmechanismus

While the specific mechanism of action for “4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is not mentioned in the retrieved papers, it’s worth noting that thiadiazole derivatives in general have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Zukünftige Richtungen

Thiadiazole derivatives, including “4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, future research could focus on exploring these therapeutic potentials further, optimizing the synthesis process, and investigating the safety profile of these compounds in more detail.

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)sulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGDEFJYSNBOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)

![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)

![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)